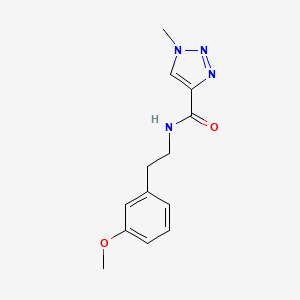
N-(3-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, N-(3-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, is a derivative of triazole carboxamide. Triazole derivatives are known for their wide range of biological activities, including anti-inflammatory and anticancer properties. The methoxy group attached to the phenethyl moiety may influence the compound's biological activity and its interaction with biological targets.
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of hydrazides with various aldehydes or ketones. For instance, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved through an acid-catalyzed reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide with 4-methoxybenzaldehyde in ethanol under reflux conditions . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), mass spectroscopy, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework, including the position of substituents and the overall geometry of the molecule.
Chemical Reactions Analysis
Triazole carboxamides can participate in various chemical reactions due to the presence of reactive functional groups. The carboxamide group can undergo condensation reactions, and the triazole ring can act as a scaffold for further functionalization. The methoxy group may also influence the reactivity of the compound, potentially leading to selective reactions at the phenethyl moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and carboxamide groups can affect the compound's hydrogen bonding capability, which in turn can influence its solubility in various solvents. The molecular structure, obtained through X-ray diffraction and computational methods, can also provide insights into the compound's reactivity and interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has demonstrated the synthesis and evaluation of novel 1,2,4-triazole derivatives, highlighting their significant antimicrobial activities. These compounds, including variations like 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones, have shown good to moderate activities against various test microorganisms, suggesting potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).
Anticancer and Antitumor Applications
Compounds within the triazole and tetrazine classes, including those similar to "N-(3-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide", have been explored for their anticancer and antitumor properties. For instance, the synthesis of imidazotetrazines has revealed a novel broad-spectrum antitumor agent, showcasing curative activity against leukemia, which may act as a prodrug for more active compounds (Stevens et al., 1984).
Anti-inflammatory and Analgesic Applications
The development of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products as anti-inflammatory and analgesic agents has been reported. These compounds exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory activities, comparing favorably with standard drugs like sodium diclofenac. Such findings underscore the potential of triazole derivatives in designing new therapeutics for inflammation and pain management (Abu‐Hashem et al., 2020).
Molecular and Spectroscopic Analysis
The molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds, including triazole derivatives, has been extensively studied. These analyses provide valuable insights into the properties of these compounds, facilitating their application in various fields, including material science and pharmaceutical development (Beytur & Avinca, 2021).
Safety and Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-(3-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that primarily targets the κ-Opioid Receptor . The κ-Opioid Receptor is a key member of the opioid neuromodulatory system and is activated by specific endogenous neuropeptides .
Mode of Action
The compound interacts with its target, the κ-Opioid Receptor, by binding to it . This interaction modulates the receptor’s affinity, selectivity, and agonist activity . The introduction of bulkier N-substituents, a 2-fluoro substitution, and additional hydroxyl groups at positions 3′ and 4′ can modulate these properties .
Biochemical Pathways
The compound affects the signaling pathways initiated by the κ-Opioid Receptor . The downstream effects of κ-Opioid Receptor agonism vary greatly and include beneficial (antinociception) and nonbeneficial actions (dysphoria, sedation, psychotomimesis, diuresis, and motor dysfunction) .
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacological properties can be modulated by structural modifications .
Result of Action
The compound’s action results in modulation of the κ-Opioid Receptor’s activity, leading to changes in the receptor’s signaling pathways . This can result in various effects, including antinociception (pain relief), as well as potential adverse effects such as dysphoria and sedation .
Eigenschaften
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-17-9-12(15-16-17)13(18)14-7-6-10-4-3-5-11(8-10)19-2/h3-5,8-9H,6-7H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXRKSNHQNKIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

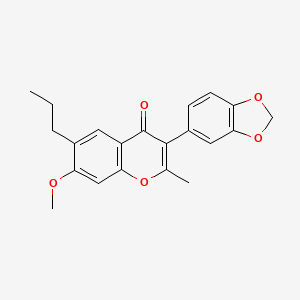
![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B2537829.png)
![(E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile](/img/structure/B2537830.png)
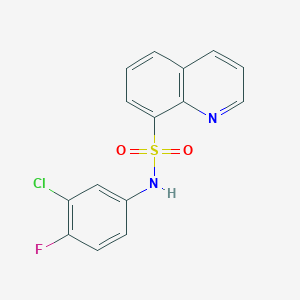
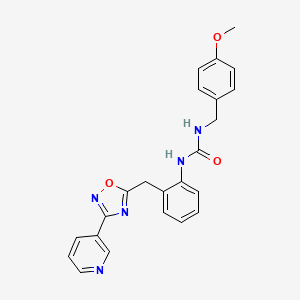
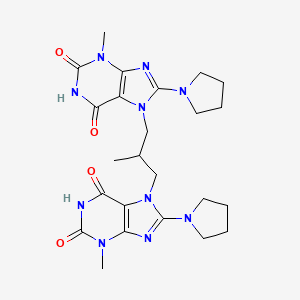
![N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine](/img/structure/B2537835.png)
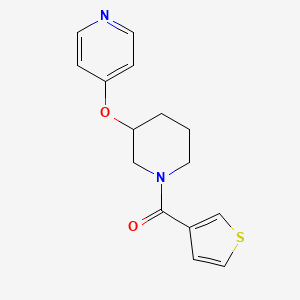
![4-[((2Z)-3-{[(2-furylmethyl)amino]carbonyl}-6-methoxy-2H-chromen-2-ylidene)amino]benzoic acid](/img/structure/B2537838.png)
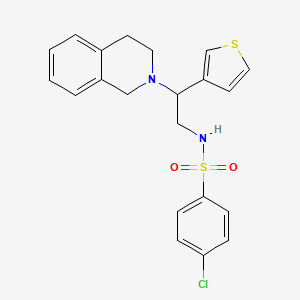

![2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2537846.png)

![N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2537849.png)